molecular formula C24H20ClN3O2 B2896442 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 932457-71-1

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2896442
CAS No.: 932457-71-1
M. Wt: 417.89
InChI Key: WDQSRICYCOUJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazolinone core substituted with a chloro group at position 6, a phenyl group at position 4, and an acetamide side chain bearing a 2,5-dimethylphenyl moiety. Quinazolinones are known for diverse biological activities, including kinase inhibition and antimicrobial effects . The acetamide group and substituents on the aromatic rings likely influence solubility, bioavailability, and target binding.

Properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2/c1-15-8-9-16(2)20(12-15)26-22(29)14-28-21-11-10-18(25)13-19(21)23(27-24(28)30)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQSRICYCOUJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound’s unique structure is compared below to related acetamide derivatives (Table 1).

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name Core Structure Substituents on Acetamide Nitrogen Key Functional Groups CAS RN Use/Activity (if reported)
2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,5-dimethylphenyl)acetamide Quinazolinone 2,5-Dimethylphenyl Chloro, Phenyl, Acetamide Not provided Unknown (likely pharmaceutical)
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide Simple acetamide Diethylamino Diethylamino, 2,6-Dimethylphenyl 137-58-6 Local anesthetic (structural analog)
2-Chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide (metazachlor) Chloroacetamide Pyrazolylmethyl Chloro, 2,6-Dimethylphenyl 67129-08-2 Herbicide
2-Chloro-N-(2,6-dimethylphenyl)-N-(tetrahydro-2-oxo-3-furanyl)acetamide (ofurace) Chloroacetamide Tetrahydrofuranoyl Chloro, 2,6-Dimethylphenyl 58810-48-3 Fungicide
Key Observations:

Core Structure: The target compound’s quinazolinone core distinguishes it from simpler acetamide derivatives (e.g., metazachlor) or those with aliphatic side chains (e.g., diethylamino group in CAS 137-58-6).

Substituent Effects: The 2,5-dimethylphenyl group on the acetamide nitrogen may reduce solubility compared to the 2,6-dimethylphenyl analogs (e.g., metazachlor) due to steric effects . The chloro substituent at position 6 on the quinazolinone could enhance electrophilic reactivity, similar to chloroacetamide herbicides like dimethachlor .

Functional Groups: The 2-oxo group in the quinazolinone core enables hydrogen bonding, a critical factor in molecular recognition and crystal packing .

Hypothetical Pharmacological and Physicochemical Properties

While direct data for the target compound are absent, inferences are drawn from analogs:

  • Solubility : The 2,5-dimethylphenyl group may lower aqueous solubility compared to compounds with polar substituents (e.g., pyrazolylmethyl in metazachlor) .
  • Bioactivity: Quinazolinone derivatives often exhibit kinase inhibitory activity. The chloro and phenyl groups could enhance interactions with hydrophobic binding pockets in enzymes .
  • Stability: The dihydroquinazolinone structure may confer metabolic stability compared to aliphatic acetamides, as seen in other heterocyclic pharmaceuticals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.